Acidity (pKa) of 2-Chlorobutyric Acid Compared to Positional Isomers and Non-Halogenated Butyric Acid
The pKa of 2-chlorobutyric acid is 2.84 at room temperature, which is significantly lower than that of its positional isomers 3-chlorobutyric acid (pKa 4.06) and 4-chlorobutyric acid (pKa 4.54), as well as the non-halogenated parent compound butyric acid (pKa 4.81) [1]. This enhanced acidity, driven by the electron-withdrawing inductive effect of the α-chloro substituent, directly influences its reactivity profile and distinguishes it from alternative halogenated butyric acid derivatives that might otherwise be considered for similar synthetic applications.
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa = 2.84 (aqueous, room temperature) |
| Comparator Or Baseline | Butyric acid: pKa = 4.81; 3-Chlorobutyric acid: pKa = 4.06; 4-Chlorobutyric acid: pKa = 4.54 |
| Quantified Difference | 2-Chlorobutyric acid is 1.97 pKa units more acidic than butyric acid, 1.22 units more acidic than 3-chlorobutyric acid, and 1.70 units more acidic than 4-chlorobutyric acid |
| Conditions | Aqueous solution at room temperature; compiled from organic chemistry reference materials |
Why This Matters
The 1.97 pKa unit difference from butyric acid translates to nearly a 100-fold increase in acidity, which critically affects solubility, salt formation, and reactivity in nucleophilic acyl substitution reactions, making 2-chlorobutyric acid a more versatile and reactive intermediate compared to its non-halogenated analog or positional isomers.
- [1] Kilway, K.V. Chem 322 Organic Chemistry II Course Materials. pKa values for butyric acid and chlorobutyric acid isomers. View Source
